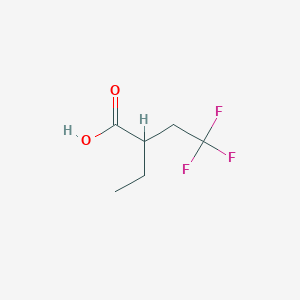
2-Ethyl-4,4,4-trifluorobutanoic acid
Cat. No. B2868360
M. Wt: 170.131
InChI Key: ZNYVBGOPXCRMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07300951B2
Procedure details


A solution of diisopropylamine (17.1 g, 169 mmol) in THF (180 mL) was stirred under nitrogen at 0° C. n-Butyl lithium (n-BuLi-67.6 mL, 2.5 M in hexane) was added dropwise over 15 min and the resulting solution stirred for 0.5 h at 0° C. After this time period, the reaction was cooled to −78° C., and 4,4,4-trifluorobutyric acid (10.0 g, 70.4 mmol) in THF (20 mL) was added dropwise over 0.5 h. The resulting solution was stirred for an additional 0.5 h at −78° C. After this time period, ethyl iodide (6.19 mL, 77.4 mmol) was added dropwise over 15 min. The resulting solution was stirred for 15 min. at −78° C. then warmed to 25° C. for 24 h. After this time period, the reaction mixture was quenched by slow addition of H2O (˜20 mL). After concentration, the residue was acidified to pH 1 with 2 N aq. HCl and then extracted with Et2O (400 mL). The organic layer was then dried using MgSO4. After concentration, the resulting residue was used directly in the next reaction without further purification.






Identifiers


|
REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.[F:13][C:14]([F:21])([F:20])[CH2:15][CH2:16][C:17]([OH:19])=[O:18].C(I)C>C1COCC1>[CH2:1]([CH:16]([CH2:15][C:14]([F:21])([F:20])[F:13])[C:17]([OH:19])=[O:18])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
67.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CCC(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
6.19 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution stirred for 0.5 h at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time period, the reaction was cooled to −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for an additional 0.5 h at −78° C
|
|
Duration
|
0.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for 15 min. at −78° C.
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to 25° C. for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After this time period, the reaction mixture was quenched by slow addition of H2O (˜20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (400 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was then dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was used directly in the next reaction without further purification
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C(C(=O)O)CC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
